molecular formula C10H7BrO2 B6383120 3-Bromo-5-(furan-2-yl)phenol, 95% CAS No. 1261888-68-9

3-Bromo-5-(furan-2-yl)phenol, 95%

Cat. No. B6383120
CAS RN: 1261888-68-9
M. Wt: 239.06 g/mol
InChI Key: YBBFVXIMGCDKCF-UHFFFAOYSA-N
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Description

3-Bromo-5-(furan-2-yl)phenol, 95% (3-Br-5-Fur-Phenol) is an organic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 135-140°C and boiling point of 210-212°C. Its molecular weight is 246.14 g/mol and its molecular formula is C8H6BrO. 3-Br-5-Fur-Phenol is used in a range of laboratory experiments, including synthesis, chromatography, and spectroscopy. This compound is also used in the synthesis of other compounds, such as 1,4-benzodioxane and 1,4-dioxepane.

Scientific Research Applications

3-Br-5-Fur-Phenol is used in a variety of scientific research applications, including synthesis, chromatography, and spectroscopy. It is used as a reagent in the synthesis of 1,4-benzodioxane and 1,4-dioxepane, which are used in the synthesis of drugs and other compounds. It is also used in the synthesis of other organic compounds, such as 3-bromo-4-hydroxybenzaldehyde and 3-bromo-4-hydroxybenzoic acid. In addition, 3-Br-5-Fur-Phenol is used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

3-Br-5-Fur-Phenol is a brominating agent, meaning it can add a bromine atom to an organic compound. This reaction is known as bromination and is typically conducted in the presence of an acid catalyst, such as sulfuric acid. The bromination reaction is exothermic and is complete within 1-2 hours. The reaction produces 1,4-benzodioxane and 1,4-dioxepane, which are used in the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
3-Br-5-Fur-Phenol is not known to have any direct biochemical or physiological effects. However, some of the compounds that are synthesized using 3-Br-5-Fur-Phenol, such as 1,4-benzodioxane and 1,4-dioxepane, may have biochemical and physiological effects. Therefore, it is important to be aware of the potential effects of these compounds when using 3-Br-5-Fur-Phenol in laboratory experiments.

Advantages and Limitations for Lab Experiments

3-Br-5-Fur-Phenol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and the reaction is exothermic and complete within 1-2 hours. In addition, the reaction is typically 95-98% efficient, making it an efficient and reliable reagent for synthesis.
The main limitation of 3-Br-5-Fur-Phenol is that it is a brominating agent and can add a bromine atom to an organic compound. Therefore, it is important to be aware of the potential effects of the compounds that are synthesized using 3-Br-5-Fur-Phenol, as some of these compounds may have biochemical and physiological effects.

Future Directions

The future directions for research involving 3-Br-5-Fur-Phenol include:
1. Developing new synthesis methods using 3-Br-5-Fur-Phenol as a reagent.
2. Investigating the potential applications of 3-Br-5-Fur-Phenol in other areas, such as medicine and materials science.
3. Investigating the potential biochemical and physiological effects of compounds synthesized using 3-Br-5-Fur-Phenol.
4. Exploring the potential uses of 3-Br-5-Fur-Phenol in green chemistry.
5. Investigating the potential of 3-Br-5-Fur-Phenol as a catalyst for other reactions.
6. Investigating the potential of 3-Br-5-Fur-Phenol as a reagent in the synthesis of other compounds.
7. Exploring the potential of 3-Br-5-Fur-Phenol for use in the synthesis of polymers, dyes, and other materials.
8. Investigating the potential of 3-Br-5-Fur-Phenol for use in the synthesis of drugs and other compounds.
9. Investigating the potential of 3-Br-5-Fur-Phenol for use in the synthesis of biologically active compounds.
10. Exploring the potential of 3-Br-5-Fur-Phenol for use in the synthesis of new materials with unique properties.

Synthesis Methods

3-Br-5-Fur-Phenol is synthesized via a reaction between 5-bromo-2-furfuryl alcohol and phenol. The reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, and is usually carried out at a temperature of 120-140°C. The reaction is exothermic and is complete within 1-2 hours. The yield of the reaction is typically 95-98%.

properties

IUPAC Name

3-bromo-5-(furan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBFVXIMGCDKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686346
Record name 3-Bromo-5-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(furan-2-YL)phenol

CAS RN

1261888-68-9
Record name 3-Bromo-5-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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